(2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Description

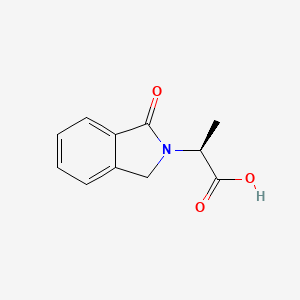

(2S)-2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a chiral organic compound characterized by a propanoic acid backbone linked to a 1-oxo-isoindole moiety. Its molecular formula is C₁₁H₁₁NO₃ (molecular weight: 205.21 g/mol), with a stereocenter at the C2 position . The isoindole ring system is partially unsaturated, contributing to its planar aromatic region, while the ketone group at position 1 enhances electrophilic reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly for bioactive molecules such as isocoumarins and kinase inhibitors .

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(11(14)15)12-6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3,(H,14,15)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPWPQBDGZFHQI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801192329 | |

| Record name | (αS)-1,3-Dihydro-α-methyl-1-oxo-2H-isoindole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180923-78-8 | |

| Record name | (αS)-1,3-Dihydro-α-methyl-1-oxo-2H-isoindole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180923-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-1,3-Dihydro-α-methyl-1-oxo-2H-isoindole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves the condensation of an appropriate isoindoline derivative with a propanoic acid precursor. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry at the 2-position. The reaction conditions often include the use of a strong acid or base to facilitate the condensation reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity. Industrial methods may also employ continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The isoindoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Conditions vary depending on the substituent, but may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include signal transduction cascades that lead to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Key Differences and Implications

Isoindole Ring Modifications: Halogenation: The tetraiodo derivative () exhibits potent kinase inhibition due to enhanced steric bulk and electronic effects, which improve ATP-binding site interactions .

Propanoic Acid Chain Modifications: Phenyl or Dichlorophenyl Substitutions: These groups (Evidences 6, 19) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Ketone Groups: Mono- vs. Dioxo Systems: The parent compound’s single ketone (1-oxo) is less electrophilic than the dioxo analogs (), affecting reactivity in synthetic applications.

Biological Activity

(2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known by its CAS number 180923-78-8, is a chiral compound with promising biological activities. Its unique structure, featuring an isoindoline ring fused with a propanoic acid moiety, positions it as a potential candidate for various therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHN O |

| Molecular Weight | 205.21 g/mol |

| CAS Number | 180923-78-8 |

| Physical Form | Pale-yellow to yellow-brown solid |

Structure

The compound's structure includes a chiral center at the 2-position of the propanoic acid chain and an isoindoline moiety that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, altering their function and affecting metabolic pathways.

- Signal Transduction : It can influence signal transduction cascades that lead to cellular responses such as apoptosis or proliferation.

Therapeutic Potential

Research indicates several potential therapeutic applications:

- Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory pathways.

- Anticancer Activity : Preliminary studies show that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines, including SK-BR-3 and MDA-MB-231 .

Antitumor Activity

A study highlighted the synthesis of derivatives related to this compound which demonstrated potent anti-proliferative activity against several tumor cell lines. For instance:

- Compound 8c showed enhanced reactive oxygen species (ROS) levels by inhibiting thioredoxin reductase (TrxR), leading to apoptosis in HCT116 cells .

This suggests that modifications in the structure can significantly impact biological activity.

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis indicates that specific modifications in the isoindoline ring and propanoic acid side chain can enhance or reduce biological efficacy. For example, variations in substituents on the isoindoline ring have been shown to correlate with increased antioxidant and anticancer activities .

Comparative Analysis

Comparing this compound with similar compounds reveals its unique properties:

| Compound Name | Activity Type | Notable Effects |

|---|---|---|

| 2-Hydroxy-2-methylpropiophenone | Antioxidant | Moderate antioxidant activity |

| Allylamine | Enzyme inhibitor | Specific inhibition of metabolic enzymes |

| Sitagliptin | Antidiabetic | Modulates glucose metabolism |

The presence of the isoindoline ring in this compound enhances its interaction with biological targets compared to other compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, and how is stereochemical purity validated?

- Methodology :

- Synthesis : Utilize enantioselective methods, such as asymmetric catalysis or chiral auxiliaries, to ensure the (2S) configuration. For example, coupling isoindolinone derivatives with protected amino acids followed by deprotection .

- Validation : Confirm stereochemical purity via chiral HPLC or polarimetry. NMR spectroscopy (e.g., H and C) can identify diastereomeric splitting, while circular dichroism (CD) verifies optical activity .

Q. How is the solid-state structure of this compound characterized, particularly its hydrogen-bonding network?

- Methodology :

- X-ray crystallography is the gold standard for resolving intermolecular interactions. The compound forms C–H···O and N–H···O hydrogen bonds, creating a layered 2D network in the crystal lattice. Key bond distances (e.g., 2.8–3.2 Å for C–H···O) and angles (100–120°) should be analyzed .

- FT-IR spectroscopy can corroborate hydrogen bonding by identifying shifts in carbonyl (C=O) and N–H stretching frequencies .

Q. What spectroscopic markers (IR, NMR) confirm the identity of this compound?

- Methodology :

- FT-IR : Look for a strong C=O stretch near 1700–1750 cm (isoindolinone carbonyl) and a broad O–H stretch (~2500–3300 cm) from the carboxylic acid .

- NMR : In H NMR (DMSO-), expect a singlet for the isoindolinone NH (~10.7 ppm), a multiplet for aromatic protons (7.2–7.5 ppm), and a doublet for the chiral center’s α-H (~4.8 ppm, Hz) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing stereoisomers or degradation products?

- Methodology :

- 2D NMR techniques (e.g., COSY, HSQC) clarify coupling relationships and assign overlapping signals. For stereoisomers, NOESY can differentiate spatial proximity of protons .

- High-resolution mass spectrometry (HRMS) identifies unexpected adducts or impurities. Cross-reference with synthetic intermediates to trace degradation pathways (e.g., hydrolysis of the isoindolinone ring) .

Q. What strategies optimize solubility for in vitro assays without compromising bioactivity?

- Methodology :

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility while minimizing cytotoxicity. Pre-screen solvents via dynamic light scattering (DLS) to check aggregation .

- Derivatization : Introduce polar groups (e.g., phosphonomethyl in ) at non-critical positions. Monitor activity via enzyme inhibition assays (e.g., IC shifts) to ensure retained efficacy .

Q. How to design experiments to study enzyme interactions, considering stereochemical specificity?

- Methodology :

- Docking simulations : Use software (e.g., AutoDock) to model the (2S)-enantiomer’s fit into enzyme active sites, focusing on hydrogen bonds with catalytic residues (e.g., serine proteases) .

- Kinetic assays : Compare and between enantiomers. For example, the (2S) form may show higher affinity due to complementary chiral interactions with the enzyme’s binding pocket .

Q. What analytical methods detect and quantify impurities in batch synthesis?

- Methodology :

- HPLC with UV/Vis detection : Use a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities. Calibrate against reference standards (e.g., EP impurities in ) .

- LC-MS/MS : Quantify trace impurities (<0.1%) by monitoring unique fragmentation patterns. For example, detect hydrolyzed byproducts (e.g., opened isoindolinone ring) via shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.